molecular formula C10H12N4O2 B14194948 N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine CAS No. 832102-63-3

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine

Katalognummer: B14194948
CAS-Nummer: 832102-63-3
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: CBJUOVYRXCBIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with nitro-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA synthesis by binding to DNA polymerase, thereby preventing cell replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

    Thiabendazole: An anthelmintic agent used to treat parasitic infections.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

Uniqueness

N,N,1-Trimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and trimethyl substitution make it a versatile compound for various chemical reactions and applications .

Eigenschaften

CAS-Nummer

832102-63-3

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

N,N,1-trimethyl-5-nitrobenzimidazol-2-amine

InChI

InChI=1S/C10H12N4O2/c1-12(2)10-11-8-6-7(14(15)16)4-5-9(8)13(10)3/h4-6H,1-3H3

InChI-Schlüssel

CBJUOVYRXCBIJL-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.